KRAS G12C inhibitor 59
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Overview
Description
KRAS G12C inhibitor 59 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation in various cancers such as non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation involves the substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell growth and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 59 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with commercially available starting materials, which undergo various chemical transformations such as alkylation, acylation, and cyclization . The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 59 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties .
Scientific Research Applications
KRAS G12C inhibitor 59 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: The compound is employed in biological studies to investigate the role of KRAS G12C mutation in cellular processes and cancer progression.
Medicine: this compound is being explored as a potential therapeutic agent for treating cancers harboring the KRAS G12C mutation.
Mechanism of Action
KRAS G12C inhibitor 59 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways that promote cell growth and survival. The inhibition of KRAS G12C disrupts the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced tumor cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in treating non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor currently in clinical trials, showing promising results in various cancers.
Divarasib: A newer KRAS G12C inhibitor with improved pharmacokinetic properties and efficacy.
Uniqueness
KRAS G12C inhibitor 59 stands out due to its unique chemical structure and binding affinity, which may offer advantages in terms of potency, selectivity, and resistance profiles compared to other inhibitors. Its distinct mechanism of action and ability to overcome certain resistance mechanisms make it a valuable addition to the arsenal of KRAS-targeted therapies .
Properties
Molecular Formula |
C32H39F6N7O5 |
---|---|
Molecular Weight |
715.7 g/mol |
IUPAC Name |
2-[(2S)-4-[(7S)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile;dihydrate |
InChI |
InChI=1S/C32H35F6N7O3.2H2O/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31;;/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3;2*1H2/t19-,20+,24+,31+;;/m1../s1 |
InChI Key |
AOJAYETXIQKLPX-KTINEONYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C(F)(F)F)[C@@H]2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N.O.O |
Canonical SMILES |
CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N.O.O |
Origin of Product |
United States |
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